molecular formula C28H28N4O4 B1665321 1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5 CAS No. 219705-77-8

1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

Cat. No. B1665321
M. Wt: 484.5 g/mol
InChI Key: GEVQMCFWDDZLMU-UHFFFAOYSA-N
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Description

ATZ-1993 is an Endothelin Receptor Antagonist.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Research has detailed various synthesis methods for indazole derivatives, including photolysis processes and improved synthetic procedures. For instance, the synthesis of 1H-indazoles through photolysis of specific oximes has been investigated (Pfoertner & Foricher, 1982).
  • Crystal Structure Analysis : The crystal structure of specific indazole-3-carboxylic acids has been studied, providing insights into their physical properties and potential applications (Hu Yong-zhou, 2008).

Biological and Pharmacological Activities

  • Anticancer Potential : Indazole derivatives have shown significant antiproliferative activity, suggesting their potential as anticancer agents. For example, 1H-benzo[f]indazole-4,9-dione derivatives exhibited notable antiproliferative effects in specific cancer cell lines (Molinari et al., 2015).
  • Antispermogenic Properties : Certain halogenated indazole derivatives have been found to exhibit potent antispermogenic activity, indicating potential applications in reproductive health (Corsi & Palazzo, 1976).

Molecular Pharmacology and Drug Development

  • Drug Design and Synthesis : Indazole derivatives are being explored for their role in drug development, particularly in synthesizing novel compounds with potential therapeutic applications. This includes exploring their role as kinase inhibitors and designing targeted therapies (Suvadeep Mal et al., 2022).
  • Antiarthritic Effects : Some indazole derivatives have shown potential antiarthritic effects, indicating their possible use in treating arthritis (Bistocchi et al., 1981).

properties

CAS RN

219705-77-8

Product Name

1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

Molecular Formula

C28H28N4O4

Molecular Weight

484.5 g/mol

IUPAC Name

1-[1-(3-ethoxyphenyl)propyl]-7-(pyrimidin-5-ylmethoxy)-4,5-dihydrobenzo[g]indazole-3-carboxylic acid

InChI

InChI=1S/C28H28N4O4/c1-3-25(20-6-5-7-21(13-20)35-4-2)32-27-23-11-9-22(36-16-18-14-29-17-30-15-18)12-19(23)8-10-24(27)26(31-32)28(33)34/h5-7,9,11-15,17,25H,3-4,8,10,16H2,1-2H3,(H,33,34)

InChI Key

GEVQMCFWDDZLMU-UHFFFAOYSA-N

SMILES

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O

Canonical SMILES

CCC(C1=CC(=CC=C1)OCC)N2C3=C(CCC4=C3C=CC(=C4)OCC5=CN=CN=C5)C(=N2)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-carboxy-4,5-dihydro-1-(1-(3-ethoxyphenyl)propyl)-7-(5-pyrimidinyl)met hoxy-(1H)-benz(g)indazole
ATZ 1993
ATZ-1993
ATZ1993

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
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1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
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1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 4
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 5
Reactant of Route 5
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5
Reactant of Route 6
1H-Benz(g)indazole-3-carboxylic acid, 1-(1-(3-ethoxyphenyl)propyl)-4,5

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